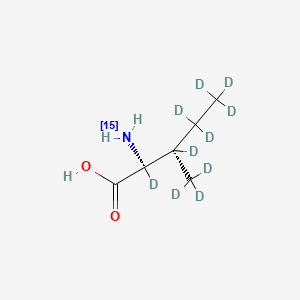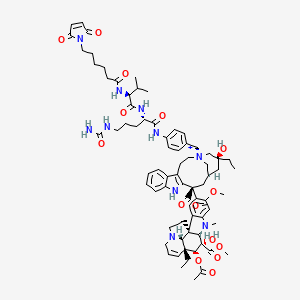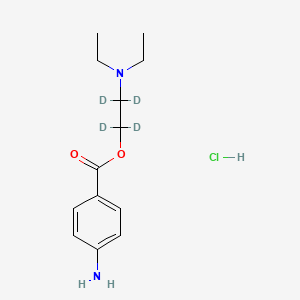
Procaine-d4 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Procaine-d4 (hydrochloride) is a deuterium-labeled derivative of procaine hydrochloride. Procaine hydrochloride is a well-known local anesthetic primarily used in medical and dental procedures. The deuterium labeling in Procaine-d4 (hydrochloride) makes it particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Procaine-d4 (hydrochloride) involves the deuteration of procaine hydrochloride. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the procaine molecule. The reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of Procaine-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure high purity and yield. Quality control measures are implemented to verify the deuterium content and the overall quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Procaine-d4 (hydrochloride) undergoes various chemical reactions, including:
Substitution: The aromatic ring in Procaine-d4 (hydrochloride) can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in acidic or basic aqueous solutions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products
Hydrolysis: Produces para-aminobenzoic acid and diethylaminoethanol.
Oxidation: Leads to the formation of various oxides depending on the reaction conditions.
Substitution: Results in substituted aromatic compounds.
Scientific Research Applications
Procaine-d4 (hydrochloride) has a wide range of applications in scientific research:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of procaine in the body.
Metabolic Pathways: Helps in tracing metabolic pathways and identifying metabolites.
DNA Demethylation: Procaine hydrochloride, including its deuterated form, is known to act as a DNA-demethylating agent, making it useful in epigenetic studies.
Antiviral Research: Recent studies have shown that Procaine-d4 (hydrochloride) can impair the replication of viruses such as SARS-CoV-2 in vitro.
Mechanism of Action
Procaine-d4 (hydrochloride) exerts its effects primarily by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the initiation and conduction of nerve impulses, resulting in local anesthesia. The compound is metabolized in the plasma by the enzyme pseudocholinesterase, producing para-aminobenzoic acid and diethylaminoethanol .
Comparison with Similar Compounds
Similar Compounds
- Procaine hydrochloride
- Benzocaine
- Tetracaine
- Butamben
- Declopramide
- Metoclopramide
Uniqueness
Procaine-d4 (hydrochloride) is unique due to its deuterium labeling, which makes it particularly valuable in research applications involving isotopic tracing and metabolic studies. This labeling provides a distinct advantage over non-deuterated analogs by allowing for more precise tracking and analysis in various biochemical processes .
Properties
Molecular Formula |
C13H21ClN2O2 |
|---|---|
Molecular Weight |
276.79 g/mol |
IUPAC Name |
[1,1,2,2-tetradeuterio-2-(diethylamino)ethyl] 4-aminobenzoate;hydrochloride |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11;/h5-8H,3-4,9-10,14H2,1-2H3;1H/i9D2,10D2; |
InChI Key |
HCBIBCJNVBAKAB-PQDNHERISA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC(=O)C1=CC=C(C=C1)N)N(CC)CC.Cl |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E,4E)-5-[(1R,7S,8S,9R)-7-acetyloxy-4-ethoxycarbonyl-9-methyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B12426506.png)
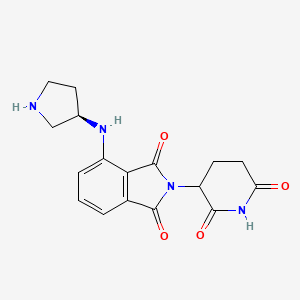
![Tert-butyl 3-[2-[2-(2-methylsulfonyloxyethoxy)ethoxy]ethoxy]propanoate](/img/structure/B12426522.png)
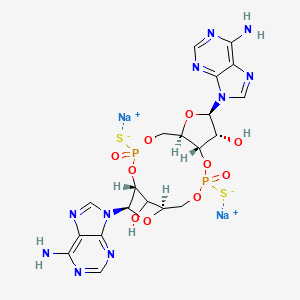

![N-[1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-6-[ethyl(propan-2-yl)amino]-1-oxohexan-2-yl]amino]-3-(3,4-dimethoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxo-3-phenylpropan-2-yl]furan-3-carboxamide](/img/structure/B12426555.png)
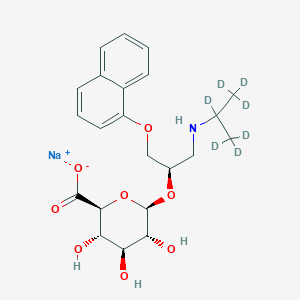
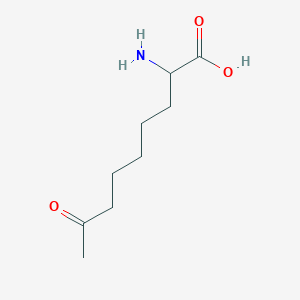
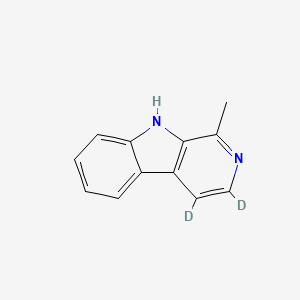
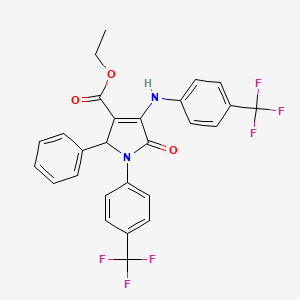
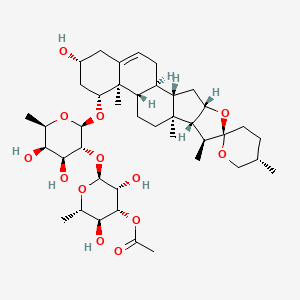
![(2S)-2-[[(2S)-2-[[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexanoyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid](/img/structure/B12426587.png)
